molecular formula C7H16N2 B2455189 (3R)-1-ethylpiperidin-3-amine CAS No. 1020396-26-2

(3R)-1-ethylpiperidin-3-amine

Cat. No.: B2455189
CAS No.: 1020396-26-2
M. Wt: 128.219
InChI Key: WAKUKXKZEXFXJP-SSDOTTSWSA-N
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Description

(3R)-1-ethylpiperidin-3-amine is a chiral amine compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The (3R) configuration indicates that the compound has a specific three-dimensional arrangement, which can influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-ethylpiperidin-3-amine can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (3R)-1-ethylpiperidin-3-one, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine precursor. This process can be optimized for large-scale production by using high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon or Raney nickel.

Chemical Reactions Analysis

Types of Reactions: (3R)-1-ethylpiperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: (3R)-1-ethylpiperidin-3-one.

    Reduction: Various amine derivatives.

    Substitution: Alkylated or acylated piperidine derivatives.

Scientific Research Applications

(3R)-1-ethylpiperidin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, such as analgesics and antidepressants.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3R)-1-ethylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

  • (3S)-1-ethylpiperidin-3-amine
  • (3R)-1-methylpiperidin-3-amine
  • (3R)-1-propylpiperidin-3-amine

Comparison:

    (3S)-1-ethylpiperidin-3-amine: The enantiomer of (3R)-1-ethylpiperidin-3-amine, with different stereochemistry and potentially different biological activity.

    (3R)-1-methylpiperidin-3-amine: Similar structure but with a methyl group instead of an ethyl group, which can affect its chemical properties and reactivity.

    (3R)-1-propylpiperidin-3-amine: Similar structure but with a propyl group, leading to differences in steric hindrance and potential interactions with molecular targets.

This compound is unique due to its specific stereochemistry and the presence of an ethyl group, which can influence its reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

(3R)-1-ethylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-2-9-5-3-4-7(8)6-9/h7H,2-6,8H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKUKXKZEXFXJP-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@H](C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020396-26-2
Record name (3R)-1-ethylpiperidin-3-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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